Teratogenicity Classification: Cyanazine vs. Atrazine, Propazine, Simazine, and Terbuthylazine
Cyanazine is uniquely classified as a teratogen in rats among the major chloro-s-triazine herbicides. In contrast, atrazine, propazine, simazine, and terbuthylazine show no evidence of teratogenicity in regulatory studies [1]. This differential classification is supported by a dedicated developmental toxicity study that observed dose-related anophthalmia and microphthalmia in Fischer 344 rat fetuses, with effects not attributable to maternal toxicity [2]. This teratogenic liability was a primary driver for the voluntary U.S. cancellation and EU non-approval of cyanazine, whereas atrazine and simazine remain registered in the U.S. despite other toxicological concerns .
| Evidence Dimension | Teratogenicity Classification in Regulatory Studies |
|---|---|
| Target Compound Data | Teratogen in rats (anophthalmia, microphthalmia) |
| Comparator Or Baseline | Atrazine, Propazine, Simazine, Terbuthylazine: No evidence of teratogenicity |
| Quantified Difference | Qualitative classification: Cyanazine is the only chloro-s-triazine with clear teratogenic evidence in this comparator set. |
| Conditions | Regulatory toxicology studies as summarized in peer-reviewed review; Fischer 344 rat developmental toxicity studies. |
Why This Matters
This unique teratogenicity classification directly impacts regulatory status and risk assessment, making cyanazine procurement and use subject to different restrictions and safety protocols compared to other triazines.
- [1] Cocco P. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. Curr Drug Metab. 2021;22(8):645-656. Table 1. View Source
- [2] Iyer P, Gammon D, Gee J, Pfeifer K. Characterization of maternal influence on teratogenicity: an assessment of developmental toxicity studies for the herbicide cyanazine. Regul Toxicol Pharmacol. 1999;29(1):88-95. View Source
